5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole
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Overview
Description
5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of a chloromethyl group, a furan-2-ylmethyl group, and a trifluoromethylphenyl group attached to the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole typically involves multi-step organic reactions. One possible route could include:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as a thioamide and an α-haloketone, the thiazole ring can be formed through cyclization.
Introduction of Substituents: The chloromethyl, furan-2-ylmethyl, and trifluoromethylphenyl groups can be introduced through various substitution reactions, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Selecting suitable solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Adjusting temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with a thiol can yield a thioether derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potentially useful in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group, in particular, can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole: Lacks the chloromethyl group.
5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole: Lacks the furan-2-ylmethyl group.
5-(chloromethyl)-4-(furan-2-ylmethyl)-1,3-thiazole: Lacks the trifluoromethylphenyl group.
Uniqueness
The unique combination of functional groups in 5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole imparts distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the furan-2-ylmethyl group may contribute to specific interactions with biological targets.
Properties
Molecular Formula |
C16H11ClF3NOS |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C16H11ClF3NOS/c17-9-14-13(8-12-2-1-7-22-12)21-15(23-14)10-3-5-11(6-4-10)16(18,19)20/h1-7H,8-9H2 |
InChI Key |
GPSNDIQQYQKJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC2=C(SC(=N2)C3=CC=C(C=C3)C(F)(F)F)CCl |
Origin of Product |
United States |
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